10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is further functionalized with a 4-bromophenylsulfonyl group and a furan-2-ylmethylamine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-bromophenylsulfonyl group is usually carried out via sulfonylation reactions using reagents like 4-bromobenzenesulfonyl chloride. The final step involves the attachment of the furan-2-ylmethylamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
4-Bromophenylsulfonyl Derivatives: Compounds with the 4-bromophenylsulfonyl group but different core structures.
Furan-2-ylmethylamine Derivatives: Compounds with the furan-2-ylmethylamine moiety but different core structures.
Uniqueness
10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its combination of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, 4-bromophenylsulfonyl group, and furan-2-ylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core and various functional groups that may contribute to its biological activity.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name: 10-(4-bromophenyl)sulfonyl-N-(furan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
The molecular formula is C18H12BrN5O3S2, indicating a complex arrangement that is likely responsible for its diverse biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests it may exhibit various pharmacological properties. Notably:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural frameworks have shown antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective capabilities in models of neurodegeneration and stroke. For example, compounds with similar mechanisms have been found to regulate intracellular calcium levels effectively.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biological pathways. This interaction could modulate various physiological responses.
The mechanism by which this compound exerts its effects likely involves binding to specific targets within cells:
- Enzyme Interaction : The sulfonyl group may facilitate interactions with enzymes critical to metabolic pathways.
- Calcium Regulation : Similar compounds have demonstrated the ability to modulate calcium influx in neuronal cells, which is crucial for maintaining cellular homeostasis during stress conditions.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound and its analogs:
Study 1: Neuroprotective Activity
In vitro studies on SH-SY5Y neuroblastoma cells assessed the impact of the compound on cell viability and calcium influx under depolarizing conditions (high potassium concentration). Results indicated that certain derivatives significantly reduced cytosolic calcium levels by approximately 50%, suggesting a protective role against excitotoxicity in neuronal cells .
Study 2: Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli strains .
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that compounds similar in structure to 10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia exhibited inhibitory effects on key metabolic enzymes involved in bacterial cell wall synthesis .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H12BrN5O3S2 |
Molecular Weight | 454.36 g/mol |
Biological Activities | Antimicrobial; Neuroprotective |
Mechanism of Action | Enzyme inhibition; Calcium modulation |
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(furan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOILUCMIRMPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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